molecular formula C16H18O4 B5617361 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one

4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one

Cat. No.: B5617361
M. Wt: 274.31 g/mol
InChI Key: ATEZXOSCMVUDMR-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework. This compound features a methoxyphenyl group attached to a dioxaspiro undecane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxaspiro precursor. One common method includes the use of 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic core provides rigidity and stability to the molecule. This compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The spirocyclic structure also imparts distinct conformational characteristics that can affect its interaction with biological targets and its overall stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-18-13-7-5-12(6-8-13)14-11-15(17)20-16(19-14)9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEZXOSCMVUDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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